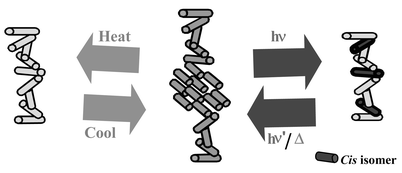Photoresponsive vitrifiable chiral dimesogens: photo-thermal modulation of microscopic disordering in helical superstructure and glass-forming properties
Journal of Materials Chemistry Pub Date: 2002-12-18 DOI: 10.1039/B210541A
Abstract
Thermal, photooptical as well as glass-forming properties of a series of photoresponsive chiral dimesogenic compounds containing

Recommended Literature
- [1] Creation of oxygen vacancies to activate WO3 for higher efficiency dye-sensitized solar cells†
- [2] Molecular design of improved precursors for the MOCVD of electroceramic oxides
- [3] Contents list
- [4] Electrolytic transference of water, true transference numbers, ionic mobilities and water sheaths of the ions
- [5] Cu(ii)–vitamin C-complex catalyzed photo-induced homocoupling reaction of aryl boronic acid in base-free and visible light conditions†
- [6] Catalytic dehydrocoupling of methylamine borane using Yamashita's [Ir(PBP)] boryl complex – characterisation of a novel highly fluxional Ir tetrahydride†
- [7] Ullmann-type coupling of brominated tetrathienoanthracene on copper and silver†
- [8] Excitation of vibrational soft modes in disordered systems using active oscillation†‡
- [9] Inside front cover
- [10] The assay of folic acid with Streptococcus faecalis NCTC 6459










